molecular formula C7H13ClN2O2S B13893902 Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride CAS No. 91774-37-7

Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride

Cat. No.: B13893902
CAS No.: 91774-37-7
M. Wt: 224.71 g/mol
InChI Key: GNUOUPXAULLGBW-UHFFFAOYSA-N
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Description

Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride is a heterocyclic compound featuring a 4,5-dihydroimidazole (imidazoline) core linked via a thioether (-S-) group to an ethyl acetate moiety, with a hydrochloride counterion. Its synthesis typically involves reacting 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate under basic conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt . The imidazoline ring confers rigidity and hydrogen-bonding capacity, while the thioether linkage enhances stability and reactivity in subsequent transformations, such as condensations or nucleophilic substitutions .

Properties

CAS No.

91774-37-7

Molecular Formula

C7H13ClN2O2S

Molecular Weight

224.71 g/mol

IUPAC Name

ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate;hydrochloride

InChI

InChI=1S/C7H12N2O2S.ClH/c1-2-11-6(10)5-12-7-8-3-4-9-7;/h2-5H2,1H3,(H,8,9);1H

InChI Key

GNUOUPXAULLGBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NCCN1.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure and Experimental Findings

While specific detailed experimental protocols for ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride are limited in the open literature, related imidazole derivative syntheses provide insights into typical procedures:

Step Reagents/Conditions Description Yield/Notes
1. Cyclization Amido-nitrile + Ni catalyst, mild heating Formation of 4,5-dihydroimidazole ring High selectivity under mild conditions
2. Thioether linkage Thiol or thioamide intermediate, nucleophilic substitution Introduction of sulfur atom linking to ethyl acetate Controlled to avoid over-alkylation
3. Esterification Ethyl chloroacetate or equivalent alkylating agent Formation of ethyl ester moiety Monitored by TLC or HPLC
4. Salt formation Treatment with HCl gas or aqueous HCl Formation of hydrochloride salt Improves compound stability and solubility

These steps are often carried out sequentially with purification after key stages to ensure product integrity.

Related Synthetic Strategies and Analogous Compounds

  • Imidazole Ring Reduction: Reduction of imidazole rings to dihydroimidazoles is a common strategy to access the 4,5-dihydroimidazole core, often using catalytic hydrogenation.

  • Substitution Variations: The ethyl ester group can be substituted with other functional groups to modify the compound’s properties, demonstrating the synthetic flexibility of this scaffold.

  • Use of Amino Alcohols and Formamide Derivatives: Other synthetic routes to related imidazole derivatives involve starting from amino alcohols converted to formamide intermediates, followed by rearrangements and functional group transformations.

  • Thio-Containing Pyrimidine Analogues: Synthesis methods for thio-containing heterocycles, such as thioxopyrimidines, share mechanistic features with the preparation of sulfur-linked imidazole derivatives, involving alkylation and cyclization steps under controlled conditions.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Remarks
Cyclization Amido-nitrile cyclization Amido-nitrile, Ni catalyst Mild heating Forms dihydroimidazole ring
Thioether formation Nucleophilic substitution Thiol or thioamide intermediates Controlled substitution Links imidazole to ethyl acetate
Esterification Alkylation with ethyl chloroacetate Ethyl chloroacetate Room temperature to reflux Forms ethyl ester moiety
Salt formation Acid-base reaction HCl gas or aqueous HCl Ambient temperature Produces hydrochloride salt for stability
Industrial scale Continuous flow reactors, chromatography Optimized reagents Controlled conditions Enhances yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Mechanism of Action

The mechanism of action of ethyl2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetatehydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and cellular processes. The sulfanyl group can undergo redox reactions, influencing the redox state of cells and modulating signaling pathways .

Comparison with Similar Compounds

Ethyl 2-((Substituted Phenyl)thio)acetates

Example: Ethyl 2-((4-aminophenyl)thio)acetate ()

  • Structural Differences: Replaces the imidazoline ring with an aromatic (e.g., 4-aminophenyl) group.
  • Applications : Primarily used in synthesizing sulfides for agrochemicals or dyes rather than pharmaceuticals .

Ranitidine Hydrochloride ()

  • Structural Differences: A larger, polycyclic molecule containing a furan ring, nitro group, and dimethylamino substituents.
  • Functional Impact :
    • The extended π-system and nitro group enhance binding to histamine H2 receptors, making it a potent antacid drug.
    • The thioether in ranitidine stabilizes the molecule’s conformation, whereas in the target compound, it primarily serves as a synthetic handle .
  • Applications : Clinically approved for gastric acid suppression, contrasting with the target compound’s role as a synthetic intermediate .

1H-Imidazol-2-ylmethanol Hydrochloride ()

  • Structural Differences : Substitutes the thioacetate group with a hydroxymethyl (-CH2OH) moiety.
  • Functional Impact: Increased hydrophilicity due to the hydroxyl group, reducing membrane permeability compared to the thioether-linked acetate . Limited utility in nucleophilic reactions, whereas the thioacetate in the target compound facilitates alkylation or condensation .
  • Applications : Used in histamine analog synthesis rather than fused heterocycles .

Triazamate ()

  • Structural Differences: Contains a triazole ring and dimethylamino group instead of imidazoline.
  • Functional Impact: The triazole ring enhances metabolic stability, making triazamate a pesticidal carbamate. The dimethylamino group increases lipophilicity, contrasting with the imidazoline’s polar NH group .
  • Applications : Commercial insect growth regulator vs. the target compound’s pharmaceutical research applications .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Biological/Industrial Use Reference
Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate HCl Imidazoline + thioacetate NH (imidazoline), -S-, -COOEt Heterocyclic intermediate
Ethyl 2-((4-aminophenyl)thio)acetate Benzene + thioacetate -NH2, -S-, -COOEt Agrochemical precursor
Ranitidine HCl Furan + nitro + thioether -NO2, -S-, dimethylamino H2 antagonist (antacid)
1H-Imidazol-2-ylmethanol HCl Imidazole + hydroxymethyl -CH2OH, NH (imidazole) Histamine analog synthesis
Triazamate Triazole + thioacetate -N(CH3)2, -S-, carbamate Insect growth regulator

Key Research Findings

Synthetic Utility : The target compound’s imidazoline-thioacetate framework enables efficient synthesis of fused heterocycles (e.g., imidazo[2,1-b][1,3]thiazoles), which exhibit antimicrobial and antitumor activities .

Pharmacological Potential: Derivatives of the target compound (e.g., hydroxylamine condensates) show enhanced -NH group reactivity, enabling interactions with enzymes or receptors .

Stability: The hydrochloride salt form improves crystallinity and shelf-life compared to non-ionic analogs like ethyl 2-((3-aminophenyl)thio)acetate .

Biological Activity

Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of imidazole derivatives with thioacetates under controlled conditions. Characterization of the compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the compound against Staphylococcus aureus and Escherichia coli were reported to be in the range of 20–40 µM, indicating potent antibacterial effects .

Microorganism MIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for inhibiting cell growth were notably lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity
In a study involving liver carcinoma cell lines (HEPG2), the compound displayed an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapy drug . This indicates a promising avenue for further research into its application in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. For instance, it has been shown to inhibit DNA synthesis in bacterial cells, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring and thioacetate moiety have been systematically studied to establish correlations between chemical structure and biological efficacy. Compounds with electron-withdrawing groups tend to exhibit enhanced activity against target pathogens .

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